molecular formula C9H18N2O3 B151570 (3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate CAS No. 330681-18-0

(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B151570
M. Wt: 202.25 g/mol
InChI Key: MOZOQDNRVPHFOO-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate is a chiral molecule that is of interest due to its potential use in pharmaceutical synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of related compounds often begins with readily available starting materials such as L-aspartic acid or L-cystine. For example, the synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid involves methylation, reduction, protection, and mesylation steps, followed by reaction with benzylamine and hydrogenolysis to yield the target compound . Similarly, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate is synthesized from L-cystine through steps including acetonization, Boc protection, and N-methoxy-N-methyl amidation . These methods highlight the importance of protecting groups and the use of stereoselective synthesis to obtain the desired chiral centers.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as X-ray diffraction (XRD), NMR spectroscopy, and IR spectroscopy. For instance, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by XRD, which provided detailed information about the crystal system and space group . These techniques are crucial for determining the stereochemistry and confirming the purity of the synthesized chiral molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation reactions, Mitsunobu reactions, and nucleophilic additions. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives react with L-selectride to yield cis isomers, which can be converted to trans (3R,4R) isomers via Mitsunobu reaction followed by alkaline hydrolysis . These reactions are essential for manipulating the stereochemistry of the compounds to achieve the desired configuration.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of tert-butyl groups and other substituents can affect these properties and thus the overall utility of the compounds in further chemical transformations. For instance, the tert-butyl group is often used as a protecting group due to its steric bulk and ease of removal under acidic conditions .

Scientific Research Applications

Chemical Synthesis and Drug Development

  • Synthetic Routes Analysis : Synthetic routes for complex molecules, such as vandetanib, involve steps like substitution, deprotection, and cyclization. Such processes often utilize tert-butyl carboxylate intermediates for modifying pharmacological properties, highlighting the role of tert-butyl pyrrolidine derivatives in synthesizing commercially valuable drugs (Mi, 2015).

  • Pharmacological Profile Improvement : The stereochemistry of pharmaceutical compounds significantly affects their biological activity. Studies on enantiomerically pure compounds, such as phenylpiracetam and its derivatives, demonstrate the importance of precise chemical modifications in enhancing pharmacological profiles (Veinberg et al., 2015).

Biological Activities and Materials Science

  • Biological Activity of Tert-butyl Compounds : Research on natural and synthetic compounds containing tert-butyl groups has shown a wide range of biological activities, including antioxidant, anticancer, and antimicrobial effects. This suggests potential research applications of tert-butyl pyrrolidine derivatives in developing new therapeutic agents (Dembitsky, 2006).

  • Applications in Drug Synthesis : Levulinic acid derivatives, utilized in drug synthesis for their cost-effectiveness and cleaner reactions, exemplify the utility of carboxylic acid derivatives in medicinal chemistry. This underscores the potential application of "(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate" in synthesizing biologically active molecules (Zhang et al., 2021).

Safety And Hazards

This compound is classified as an irritant. It has a GHS08 hazard symbol, and the signal word is “Danger”. The hazard statement is H304, which means it may be fatal if swallowed and enters airways. The precautionary statements are P501 (dispose of contents/container to an approved waste disposal plant), P331 (do NOT induce vomiting), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P405 (Store locked up) .

properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZOQDNRVPHFOO-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

CAS RN

148214-90-8, 330681-18-0
Record name rac-tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3R,4R)-3-Amino-1-Boc-4-hydroxypyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.